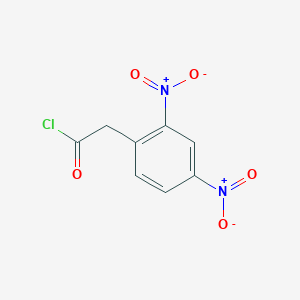

2,4-Dinitrophenylacetyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dinitrophenylacetyl chloride is an organic compound with the molecular formula C8H5ClN2O5 . It has a molecular weight of 244.59 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of the corresponding di-nitro substituted benzyl, benzoyl, and phenacetyl halides with 5-fluorouracil . The reaction is performed in dimethyl formamide (DMF) in the presence of potassium carbonate .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 46-47°C .

Applications De Recherche Scientifique

1. Obesity Treatment and Energy Homeostasis

- Study: Goldgof et al. (2014) explored the use of 2,4-dinitrophenol as an obesity treatment in mice. The chemical generated heat and reduced weight gain by decreasing fat mass without altering lean mass. It improved glucose tolerance and reduced hepatic steatosis, highlighting its potential in obesity treatment (Goldgof et al., 2014).

2. Effect on Activated Sludge

- Study: Rich and Yates (1955) studied the effect of 2,4-dinitrophenol on activated sludge, a critical component in sewage treatment. They found that low concentrations of 2,4-dinitrophenol could stimulate respiration, though it inhibited growth (Rich & Yates, 1955).

3. Photocatalytic Degradation in Wastewater Treatment

- Study: MirzaHedayat et al. (2018) evaluated the degradation of 2,4-Dinitrophenol in synthetic wastewater using Fe3O4@SiO2@TiO2/rGO magnetic nanoparticles. They achieved significant removal of 2,4-Dinitrophenol, suggesting its application in wastewater treatment processes (MirzaHedayat et al., 2018).

4. Electrochemical Oxidation for Contaminant Degradation

- Study: Pillai and Gupta (2015) focused on the electrochemical oxidation of 2,4-Dinitrophenol using a novel PbO2 electrode, achieving complete degradation under certain conditions. This highlights its potential use in environmental cleanup efforts (Pillai & Gupta, 2015).

5. Analytical Chemistry Applications

- Study: Gritzapis and Timotheou-Potamia (1989) developed a 2,4-dinitrophenolate-selective membrane electrode for the determination of reducing sugars, illustrating its application in analytical chemistry (Gritzapis & Timotheou-Potamia, 1989).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2,4-Dinitrophenylacetyl chloride is the Pentaerythritol tetranitrate reductase . This enzyme plays a crucial role in various biochemical processes, including oxidative phosphorylation .

Mode of Action

This compound interacts with its target, the Pentaerythritol tetranitrate reductase, and uncouples oxidative phosphorylation . This uncoupling leads to changes in the energy metabolism of the cell, affecting the production and utilization of ATP .

Biochemical Pathways

The action of this compound affects the oxidative phosphorylation pathway . This pathway is crucial for the production of ATP, the primary energy currency of the cell. The uncoupling caused by this compound leads to a rapid loss of ATP, affecting various downstream processes that rely on ATP for energy .

Result of Action

The primary molecular effect of this compound’s action is the rapid loss of ATP due to the uncoupling of oxidative phosphorylation . This can lead to cellular effects such as energy depletion and potential cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell or tissue where the compound is acting . .

Analyse Biochimique

Biochemical Properties

2,4-Dinitrophenylacetyl chloride is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s role in biochemical reactions is often related to its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on cell function is often related to its interactions with biomolecules and its ability to modify their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s effects at the molecular level are often related to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters or binding proteins . The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2-(2,4-dinitrophenyl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c9-8(12)3-5-1-2-6(10(13)14)4-7(5)11(15)16/h1-2,4H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTMQBKTKUBMJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2682151.png)

![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)

![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2682155.png)

![6-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2682156.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2682169.png)